4-Fluoro-2-(methylsulfanyl)aniline
Overview
Description
4-Fluoro-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8FNS. It is characterized by the presence of a fluorine atom at the 4-position and a methylsulfanyl group at the 2-position on an aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with methanethiol, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in precursor compounds can be reduced to an amine using reducing agents such as iron powder or hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrogen gas.
Substitution: Sodium hydroxide, methanethiol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted anilines.
Scientific Research Applications
4-Fluoro-2-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(methylsulfonyl)aniline: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
2-Fluoro-4-(methylsulfanyl)aniline: Similar structure but with the positions of the fluorine and methylsulfanyl groups reversed.
Uniqueness
4-Fluoro-2-(methylsulfanyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and research applications .
Properties
IUPAC Name |
4-fluoro-2-methylsulfanylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSFTYNNBFRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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